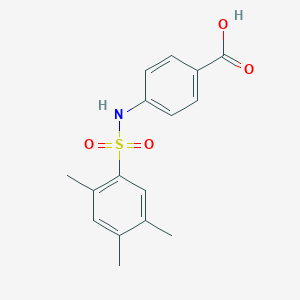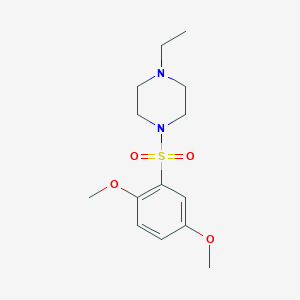![molecular formula C21H28N2O2S B273384 1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B273384.png)
1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of medicinal chemistry to develop new drugs and treatments for various diseases. In
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine involves the inhibition of the proteasome, which is responsible for the degradation of proteins in cells. By inhibiting the proteasome, this compound leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. These include the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine in lab experiments is its high potency and selectivity. This compound exhibits potent activity against cancer cells while sparing normal cells, making it an attractive candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research involving 1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine. One area of interest is in the development of new drugs and treatments for cancer. Additionally, this compound may have potential applications in the treatment of inflammatory diseases and other conditions. Further research is needed to fully understand the potential of this compound and to develop new treatments based on its unique properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound exhibits potent anticancer activity and has potential applications in the development of new drugs and treatments for various diseases. While there are some limitations to using this compound in lab experiments, its high potency and selectivity make it an attractive candidate for further research.
Méthodes De Synthèse
The synthesis of 1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with benzylpiperazine in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has been extensively studied for its potential use in the development of new drugs and treatments for various diseases. One of the major areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C21H28N2O2S |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
1-benzyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C21H28N2O2S/c1-16-14-17(2)19(4)21(18(16)3)26(24,25)23-12-10-22(11-13-23)15-20-8-6-5-7-9-20/h5-9,14H,10-13,15H2,1-4H3 |
Clé InChI |
YKMQXHNOZXZFEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)





![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)




